5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid
Overview
Description
5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a furan ring, a sulfamoyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid typically involves multiple steps, starting with the formation of the furan ring followed by the introduction of the sulfamoyl and carboxylic acid groups. Common synthetic routes include:
Furan Synthesis: The furan ring can be synthesized through the dehydration of 1,4-diketones or the cyclization of furfural derivatives.
Carboxylation: The carboxylic acid group is typically introduced through oxidation reactions or by reacting the intermediate with carbon dioxide under high pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form derivatives such as furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can lead to the formation of reduced furan derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid
Reduction: Reduced furan derivatives
Substitution: Sulfamoylated furan derivatives
Scientific Research Applications
5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid is unique due to its specific structural features. Similar compounds include:
2-Furancarboxylic acid: Lacks the sulfamoyl group.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups but no sulfamoyl group.
Cyclopropylsulfamide: Contains the sulfamoyl group but lacks the furan ring and carboxylic acid group.
Properties
IUPAC Name |
5-(cyclopropylsulfamoyl)furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c10-8(11)6-3-4-7(14-6)15(12,13)9-5-1-2-5/h3-5,9H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHUFTQLHFRORQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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